molecular formula C20H21N5O4 B10992603 1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10992603
M. Wt: 395.4 g/mol
InChI Key: JPTZDYGWFVLXPZ-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the formation of the pyrrolidine ring and the coupling of the carboxamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan and triazole rings may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide include other furan derivatives, triazole-containing compounds, and pyrrolidine-based molecules. What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • Furan-2-ylmethyl derivatives
  • Triazole-based compounds
  • Pyrrolidine carboxamides

This unique combination of functional groups makes this compound a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21N5O4/c1-28-15-6-4-13(5-7-15)9-17-21-20(24-23-17)22-19(27)14-10-18(26)25(11-14)12-16-3-2-8-29-16/h2-8,14H,9-12H2,1H3,(H2,21,22,23,24,27)

InChI Key

JPTZDYGWFVLXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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